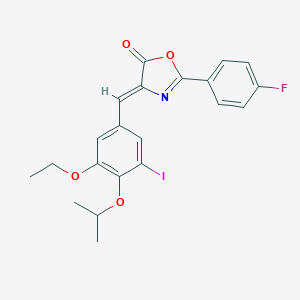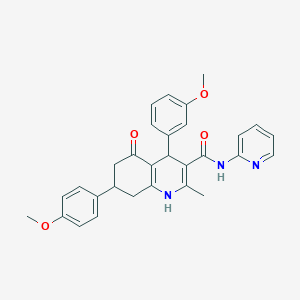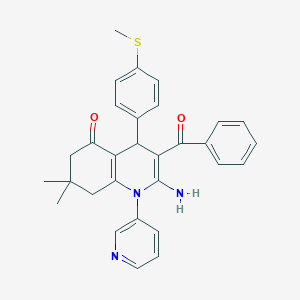![molecular formula C20H15ClN4O B283908 6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. This compound belongs to the pyrano[2,3-c]pyrazole family, which is known for its diverse biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The exact mechanism of action of 6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. Its anti-inflammatory activity is believed to be mediated through the inhibition of NF-κB signaling pathway. Its anti-microbial activity is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have minimal toxicity towards normal cells. However, it has been shown to induce cytotoxicity in cancer cells by inducing apoptosis and inhibiting cell proliferation. Its anti-inflammatory activity has been shown to reduce the production of pro-inflammatory cytokines, which can lead to the alleviation of inflammation. Its anti-microbial activity has been shown to inhibit the growth of various strains of bacteria and fungi.
実験室実験の利点と制限
One advantage of using 6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its diverse biological activities, which make it a potential candidate for drug development. Another advantage is its minimal toxicity towards normal cells, which makes it a safer alternative to other anti-cancer drugs. However, one limitation is its complex synthesis method, which can make it difficult to obtain in large quantities. Another limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in drug development.
将来の方向性
There are several future directions for the research on 6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to further investigate its anti-cancer activity and its potential use in combination therapy with other anti-cancer drugs. Another direction is to investigate its potential use in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research can be done to optimize its synthesis method and to understand its exact mechanism of action.
合成法
6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 4-chlorobenzaldehyde and 2-methylphenyl hydrazine to form 4-chloro-N-(2-methylphenyl)benzohydrazide. This intermediate is then reacted with ethyl acetoacetate to form 4-chloro-N-(2-methylphenyl)-2-oxoacetamide. The next step involves the reaction of this intermediate with malononitrile and ammonium acetate to form 6-amino-3-(4-chlorophenyl)-4-(2-methylphenyl)pyrano[2,3-c]pyrazole-5-carbonitrile. The final step involves the reduction of the pyran ring using sodium borohydride to obtain 6-amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
科学的研究の応用
6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential biomedical applications. It has been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines such as breast cancer, lung cancer, and liver cancer. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, it has been shown to possess anti-microbial activity against various strains of bacteria and fungi.
特性
分子式 |
C20H15ClN4O |
|---|---|
分子量 |
362.8 g/mol |
IUPAC名 |
6-amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H15ClN4O/c1-11-4-2-3-5-14(11)16-15(10-22)19(23)26-20-17(16)18(24-25-20)12-6-8-13(21)9-7-12/h2-9,16H,23H2,1H3,(H,24,25) |
InChIキー |
CGQPDJRIVNYREQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Cl)N)C#N |
正規SMILES |
CC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Cl)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283829.png)
![5-(4-bromophenyl)-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283830.png)
![2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B283831.png)
![3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B283832.png)
![2-[4-bromo-2-[(E)-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-ylidene]methyl]phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283833.png)
![4-{(2-chloro-5-ethoxy-4-hydroxyphenyl)[1-(2-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-chlorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B283836.png)
![ethyl [2-({5-oxo-3-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetate](/img/structure/B283837.png)
![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)


